3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound with significant potential in various scientific fields. It is a derivative of isoindoline and piperidine, featuring a mercapto group, which contributes to its unique chemical properties. This compound is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through several methods. One common approach involves the reaction of isoindoline derivatives with piperidine-2,6-dione under specific conditions. For instance, the use of isoindoline, piperidine, and mercapto reagents in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the isoindoline or piperidine rings.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or disulfides, while reduction can lead to modified isoindoline or piperidine derivatives .
Scientific Research Applications
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It acts as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3. This results in the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide, known for its immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with similar biological activities.
Uniqueness
3-(4-Mercapto-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its mercapto group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds like lenalidomide and pomalidomide, which lack this functional group .
Properties
Molecular Formula |
C13H12N2O3S |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
3-(3-oxo-7-sulfanyl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3S/c16-11-5-4-9(12(17)14-11)15-6-8-7(13(15)18)2-1-3-10(8)19/h1-3,9,19H,4-6H2,(H,14,16,17) |
InChI Key |
AWXCFZRHPUBHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3S |
Origin of Product |
United States |
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